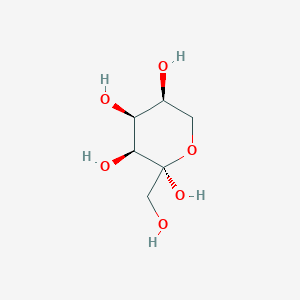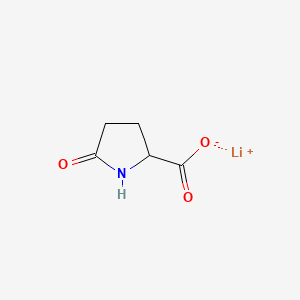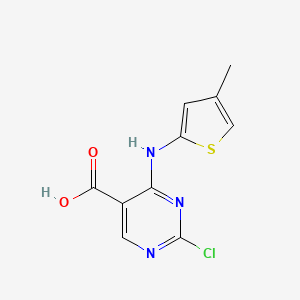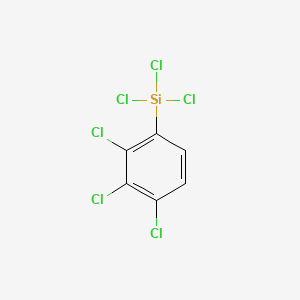
Trichloro(trichlorophenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro(trichlorophenyl)silane is an organosilicon compound with the chemical formula C6H2Cl3SiCl3 . It is a derivative of phenylsilane, where the phenyl group is substituted with three chlorine atoms. This compound is known for its reactivity and is used as a precursor in the synthesis of various silicon-containing materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trichloro(trichlorophenyl)silane can be synthesized through the direct chlorination of phenylsilane. The reaction involves the exposure of phenylsilane to chlorine gas under controlled conditions, typically at elevated temperatures. The reaction can be represented as follows:
C6H5SiH3+3Cl2→C6H2Cl3SiCl3+3HCl
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of specialized reactors that ensure the efficient mixing of reactants and the control of reaction parameters such as temperature and pressure. The process may also include purification steps to remove by-products and unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions: Trichloro(trichlorophenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as alcohols and amines, leading to the substitution of chlorine atoms with other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution: Alcohols, amines, and other nucleophiles under mild to moderate conditions.
Major Products Formed:
Hydrolysis: Hydrochloric acid and phenylsilanetriol.
Substitution: Various substituted phenylsilane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Trichloro(trichlorophenyl)silane has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of trichloro(trichlorophenyl)silane primarily involves its reactivity with nucleophiles. The silicon atom in the compound is highly electrophilic due to the presence of electronegative chlorine atoms, making it susceptible to nucleophilic attack. This leads to the substitution of chlorine atoms with other functional groups, resulting in the formation of new silicon-containing compounds .
Vergleich Mit ähnlichen Verbindungen
Trichlorosilane (HSiCl3): A simpler analog used in the production of ultrapure silicon for the semiconductor industry.
Methyltrichlorosilane (CH3SiCl3): Used in the synthesis of silicone resins and as a crosslinking agent.
Phenyltrichlorosilane (C6H5SiCl3): Similar to trichloro(trichlorophenyl)silane but without the additional chlorine substitutions on the phenyl ring.
Uniqueness: this compound is unique due to the presence of multiple chlorine atoms on both the silicon and phenyl groups, which enhances its reactivity and versatility in various chemical reactions. This makes it particularly valuable in the synthesis of complex organosilicon compounds and materials .
Eigenschaften
CAS-Nummer |
27137-86-6 |
|---|---|
Molekularformel |
C6H2Cl6Si |
Molekulargewicht |
314.9 g/mol |
IUPAC-Name |
trichloro-(2,3,4-trichlorophenyl)silane |
InChI |
InChI=1S/C6H2Cl6Si/c7-3-1-2-4(13(10,11)12)6(9)5(3)8/h1-2H |
InChI-Schlüssel |
SPOAMBDEEBRZSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1[Si](Cl)(Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


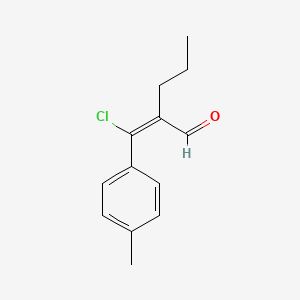

![N-(3,5-difluorobenzyl)-3-(3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-7-aMine](/img/structure/B12644039.png)
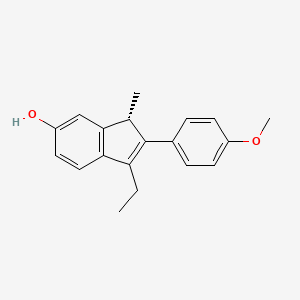
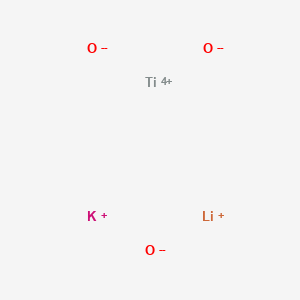



![Tert-butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)benzylcarbamate](/img/structure/B12644072.png)

